molecular formula C3H9IOS B160819 Trimethylsulfoxonium iodide CAS No. 1774-47-6

Trimethylsulfoxonium iodide

Cat. No.: B160819
CAS No.: 1774-47-6
M. Wt: 220.07 g/mol
InChI Key: BPLKQGGAXWRFOE-UHFFFAOYSA-M
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Description

Trimethylsulfoxonium iodide is an organosulfur compound with the chemical formula C₃H₉IOS. It is a sulfoxonium salt, commonly used in organic synthesis as a precursor to dimethyloxosulfonium methylide, a valuable methylene-transfer reagent. This compound is commercially available and plays a significant role in the preparation of epoxides and other organic transformations .

Mechanism of Action

Target of Action

Trimethylsulfoxonium iodide primarily targets carbonyl compounds such as ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

This compound is used to generate dimethyloxosulfonium methylide by reaction with a strong base . This compound, also known as the Corey-Chaykovsky Reagent, acts as a methylene-transfer reagent . The ylide initially acts as a nucleophile toward the carbonyl compound. The resulting oxygen anion then reacts as an intramolecular nucleophile toward the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .

Biochemical Pathways

The interaction of the ylide with carbonyl compounds leads to the formation of epoxides . Additionally, it can add preferentially to the double bond of α,β-unsaturated esters to give cyclopropyl esters . These reactions are part of the broader Corey-Chaykovsky Reaction, which is a valuable tool in organic synthesis .

Result of Action

The primary result of this compound’s action is the formation of epoxides from carbonyl compounds . Epoxides are three-membered cyclic ethers that are useful in a variety of chemical syntheses. It can also lead to the formation of cyclopropyl esters when reacting with α,β-unsaturated esters .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a strong base , which is necessary for the generation of the ylide . Additionally, the iodide salt is sensitive to light and needs to be protected from light as much as possible . The compound is also hygroscopic and must be stored in a cool, dry place .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsulfoxonium iodide is typically synthesized by the reaction of dimethyl sulfoxide with iodomethane. The reaction proceeds as follows: [ (CH₃)₂SO + CH₃I \rightarrow (CH₃)₃SOI ] This reaction is usually carried out by refluxing dimethyl sulfoxide with an excess of iodomethane at around 80°C for 24 hours. The resulting product is then cooled, filtered, and washed with acetone to obtain pure this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with careful control of reaction conditions to ensure high yield and purity. The process involves large-scale refluxing of dimethyl sulfoxide and iodomethane, followed by crystallization and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Trimethylsulfoxonium iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trimethylsulfoxonium iodide has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a precursor to dimethyloxosulfonium methylide, which is a key reagent in the synthesis of epoxides and cyclopropanes.

    Medicinal Chemistry: Employed in the synthesis of various pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules

Comparison with Similar Compounds

Trimethylsulfoxonium iodide is unique compared to other similar compounds due to its ability to form dimethyloxosulfonium methylide, which is a versatile methylene-transfer reagent. Similar compounds include:

This compound stands out for its specific reactivity and utility in forming epoxides and cyclopropanes, making it a valuable reagent in organic chemistry .

Properties

InChI

InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BPLKQGGAXWRFOE-UHFFFAOYSA-M
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Canonical SMILES

C[S+](=O)(C)C.[I-]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H9IOS
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DSSTOX Substance ID

DTXSID001014581
Record name Trimethyloxosulphonium iodide
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Molecular Weight

220.07 g/mol
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Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name Trimethylsulfoxonium iodide
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CAS No.

1774-47-6
Record name Sulfoxonium, trimethyl-, iodide (1:1)
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Record name Sulfoxonium, trimethyl-, iodide (1:1)
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Q & A

Q1: What is the molecular formula and weight of trimethylsulfoxonium iodide?

A1: this compound has the molecular formula [(CH3)3SO]I and a molecular weight of 202.08 g/mol.

Q2: What is the structure of TMSOI?

A2: TMSOI is a sulfur-containing organic salt. It features a positively charged sulfur atom bonded to three methyl groups and an oxygen atom, forming a tetrahedral structure. The counterion is iodide.

Q3: Are there any notable spectroscopic characteristics of TMSOI?

A3: Yes, single-crystal NMR studies have been conducted on TMSOI. The carbon-13 chemical shift tensors of the methyl groups in solid TMSOI were determined, providing insights into the electronic environment around these atoms []. These studies revealed that the most shielded direction in the molecule is close to the S-C bond direction, while the least shielded direction is roughly perpendicular to the O-S-C plane.

Q4: Is TMSOI stable under ambient conditions?

A4: While TMSOI is commonly used in organic synthesis, specific data on its stability under various conditions is limited in the provided research.

Q5: Does TMSOI have any particular solvent compatibility issues?

A5: TMSOI is typically used in aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) [, , , , ]. Its compatibility with other solvents should be assessed on a case-by-case basis.

Q6: What is the primary synthetic application of this compound?

A6: TMSOI is widely recognized for its use in the Corey-Chaykovsky reaction, a reaction that forms epoxides from carbonyl compounds like aldehydes and ketones [, , , ].

Q7: Can you elaborate on the mechanism of the Corey-Chaykovsky reaction involving TMSOI?

A7: TMSOI reacts with a strong base, typically sodium hydride (NaH), to generate dimethylsulfoxonium methylide, a sulfur ylide. This ylide acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent intramolecular cyclization yields the epoxide product.

Q8: Beyond epoxide formation, are there other synthetic uses of TMSOI?

A8: Yes, TMSOI has been employed in various other transformations. This includes the synthesis of cyclopropanes [, , , ], spiro[cyclopropane-1,9'-fluorene] derivatives [], 3-amino-2,3-dihydrobenzofurans [], and β-hydroxy-γ-lactams [].

Q9: How does the structure of the carbonyl compound influence its reactivity with TMSOI?

A9: The reactivity of cyclic ketones with TMSOI, leading to either Corey-Chaykovsky products or dienes, is dependent on ring size. For instance, cyclodecanone exhibits lower reactivity compared to cycloheptanone or cyclododecanone [].

Q10: What about the impact of base and solvent on TMSOI mediated reactions?

A10: Strong bases like NaH are typically required to generate the reactive ylide from TMSOI [, , , , ]. The choice of solvent can also influence the reaction outcome. For example, a mixture of DMSO and THF is commonly employed [, ].

Q11: Has computational chemistry been used to study TMSOI or its reactions?

A11: Yes, computational studies have provided insights into the mechanisms of TMSOI-mediated reactions. For example, calculations have been used to explore the energetics of the key [, ]-sigmatropic rearrangement in the Yurchenko diolefination, a reaction involving TMSOI and cyclic ketones [].

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